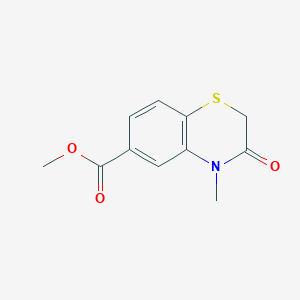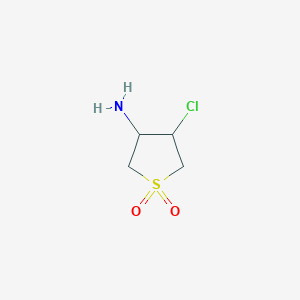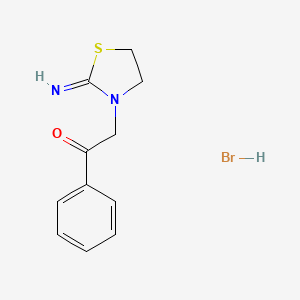![molecular formula C11H14O4 B1303587 4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 69842-14-4](/img/structure/B1303587.png)
4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic molecule that contains a carboxylic acid functional group. While the provided papers do not directly discuss this specific compound, they do provide insights into similar bicyclic structures and their chemistry, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related bicyclic compounds often involves multi-step reactions with key intermediates. For example, the synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid involves a double alkylation step, which could be relevant for the synthesis of the target compound . Similarly, the synthesis of other bicyclic compounds, such as those described in the papers, often involves the use of specific reagents and conditions that could be adapted for the synthesis of 4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid .
Molecular Structure Analysis
The molecular structure of bicyclic compounds is often complex due to the presence of multiple rings and substituents. The structure of 4,7-dichlorotricyclo[3.1.1.0^3,6]heptane-2-carboxylic acid, for example, shows close contacts between the carboxyl carbon atom and the carbon atoms of the cage system, which could also be expected in the target compound . The conformational locking observed in the synthesis of GABA analogs using a bicyclo[3.2.0]heptane core could also provide insights into the conformational preferences of the target compound .
Chemical Reactions Analysis
Bicyclic compounds can undergo a variety of chemical reactions. The Mannich condensation used to synthesize nitrogen-containing bicyclic compounds , and the oxidation reactions of dioxabicyclo[2.2.1]heptanes are examples of the types of reactions that could potentially be applied to the target compound. The electrophile-initiated lactonization of a related tricyclic compound also provides a precedent for the types of transformations that the carboxylic acid group in the target compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of bicyclic compounds can be influenced by their molecular structure. For instance, the polymerization of 1,3,3-trimethyl-2,7-dioxabicyclo[2.2.1]heptane results in products with varying physical states and molecular weights depending on the reaction conditions . The regio- and stereochemical effects observed in the mass spectra of isomeric bicyclo[3.2.0]heptan-2-one derivatives could also be relevant for understanding the behavior of the target compound under mass spectrometric analysis. Lastly, the infrared, Raman, and NMR spectroscopic analysis of polymorphic forms of a related cyclopentanecarboxylic acid could provide a basis for predicting the spectroscopic properties of the target compound.
Applications De Recherche Scientifique
Stereoselective Synthesis and Chiral Auxiliary Applications
- A high-yield synthesis method for diastereomerically pure 2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acids starting from a closely related compound was developed, highlighting its potential application as chiral auxiliaries (Ishizuka, Kimura, Ishibuchi & Kunieda, 1990).
Chemical Modification and Synthesis Studies
- Facile methylation of enolates of bicyclo[2.2.1]heptane-2,5-dione was studied, showcasing the chemical versatility of bicyclic compounds in synthetic organic chemistry (Werstiuk, Yeroushalmi & Guan-lin, 1992).
- Structural investigations of isomeric dioxolane derivatives of D-camphorquinone reveal the rigid nature of the bicyclo[2.2.1]heptane unit, contributing to insights on molecular design and packing patterns (Clegg, Golding, King & Maude, 1995).
Enantioselective Synthesis and Catalytic Applications
- Enantioselective synthesis of bicyclic amino acid derivatives via Aza-Diels-Alder reactions in aqueous solution was achieved, demonstrating the compound's potential in asymmetric synthesis (Waldmann & Braun, 1991).
- Bicyclic isocyanates and bioisosteric 1,3-disubstituted ureas were synthesized from the corresponding carboxylic acids, indicating applications in medicinal chemistry and drug design (Burmistrov, D’yachenko, Rasskazova & Butov, 2019).
Propriétés
IUPAC Name |
4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-9(2)10(3)4-5-11(9,8(14)15)7(13)6(10)12/h4-5H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGSQXUNSUJWPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C(=O)C2=O)C(=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377876 |
Source


|
| Record name | 4,7,7-Trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7,7-Trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid | |
CAS RN |
69842-14-4 |
Source


|
| Record name | 4,7,7-Trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B1303536.png)
![Ethyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B1303538.png)
![1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B1303544.png)



![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1303564.png)


![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)

![1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)
![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)